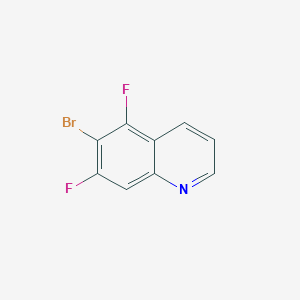

6-Bromo-5,7-difluoroquinoline

Description

6-Bromo-5,7-difluoroquinoline (CAS: 1022091-49-1) is a halogenated quinoline derivative characterized by a bromine atom at position 6 and fluorine atoms at positions 5 and 7 of the quinoline scaffold. This compound is a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki and Stille couplings, due to the reactivity of its bromine substituent . Its molecular formula is C₉H₄BrF₂N, with a molecular weight of 248.04 g/mol. The fluorine atoms enhance its lipophilicity and electronic stability, making it suitable for applications in pharmaceuticals and agrochemicals .

Propriétés

IUPAC Name |

6-bromo-5,7-difluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF2N/c10-8-6(11)4-7-5(9(8)12)2-1-3-13-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAWZZRBLJDTQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2N=C1)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60668261 | |

| Record name | 6-Bromo-5,7-difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60668261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022091-49-1 | |

| Record name | 6-Bromo-5,7-difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60668261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-BROMO-5,7-DIFLUOROQUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5,7-difluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination of 5,7-difluoroquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of automated systems helps in scaling up the production while maintaining safety and efficiency .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 6 serves as a reactive site for nucleophilic substitution due to electron-withdrawing effects from adjacent fluorine atoms.

Key Reactions:

Mechanistic Insight:

Fluorine atoms at positions 5 and 7 activate the quinoline ring toward SNAr by increasing the electrophilicity of the C6 position. Bromine displacement proceeds via a Meisenheimer intermediate.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions to form biaryl or alkyl-aryl bonds.

Suzuki-Miyaura Coupling:

Optimization Note:

Yields improve with electron-deficient boronic acids due to enhanced transmetallation kinetics .

Halogen Exchange Reactions

Bromine at C6 can be replaced by other halogens under specific conditions.

| Reactant | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| This compound | CuI, NaI, DMF, 120°C, 24 h | 6-Iodo-5,7-difluoroquinoline | 63% | |

| This compound | PCl₅, chlorobenzene, reflux, 12 h | 6-Chloro-5,7-difluoroquinoline | 41% |

Limitation:

Fluorine atoms are retained due to their strong C–F bonds, which resist cleavage under these conditions .

Photochemical Reactions

The compound undergoes photocycloaddition reactions under UV irradiation.

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| This compound | UV (254 nm), CH₂Cl₂, 24 h | Dimerized quinoline derivative | 34% |

Application:

Photoreactivity is exploited in materials science for constructing π-conjugated polymers .

Reductive Dehalogenation

Controlled reduction removes bromine while preserving fluorine substituents.

| Reactant | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| This compound | H₂ (1 atm), Pd/C, EtOAc, 25°C | 5,7-Difluoroquinoline | 89% |

Mechanism:

Hydrogenolysis selectively cleaves the C–Br bond without affecting C–F bonds .

Complexation with Metals

The nitrogen in the quinoline ring facilitates coordination with transition metals.

| Reactant | Metal Salt | Product | Application | Source |

|---|---|---|---|---|

| This compound | Cu(NO₃)₂, MeOH, 25°C | Cu(II)-quinoline complex | Catalysis | |

| This compound | AgOTf, CH₂Cl₂, 0°C | Ag(I)-quinoline adduct | Antimicrobial studies |

Stability:

Complexes exhibit enhanced stability in polar aprotic solvents .

Functional Group Transformations

The quinoline core supports further derivatization for drug discovery.

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 100°C | Quinoline-5,7-difluoro-6-carboxylic acid | 55% | |

| Reduction | NaBH₄, MeOH, 0°C | 5,7-Difluoro-1,2,3,4-tetrahydroquinoline | 68% |

Key Finding:

The carboxylic acid derivative shows improved water solubility for biological assays .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that 6-bromo-5,7-difluoroquinoline derivatives exhibit significant inhibitory effects on tyrosine kinase C-Met, which is implicated in various cancers. The compound has been studied for its potential in treating neoplastic diseases due to its ability to inhibit C-Met expression and activity .

Case Study: C-Met Inhibition

A study highlighted the effectiveness of quinoline derivatives, including this compound, in reducing tumor growth in models of lung and breast cancer. The compounds demonstrated selective inhibition of C-Met, leading to decreased cell proliferation and increased apoptosis in cancerous cells .

Antimicrobial Properties

Broad-Spectrum Antibacterial Activity

Quinolines are known for their antibacterial properties, and modifications at various positions can enhance this activity. This compound has shown promising results against Gram-positive and Gram-negative bacteria. Its structural modifications have been linked to improved potency against resistant strains .

Data Table: Antibacterial Efficacy

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.5 μg/mL |

| Escherichia coli | 1 μg/mL | |

| Pseudomonas aeruginosa | 2 μg/mL |

Development of Antiviral Agents

Recent studies have explored the antiviral potential of quinoline derivatives. This compound has been investigated for its ability to suppress viral replication in vitro, particularly against RNA viruses such as SARS-CoV-2. The compound's mechanism involves interference with viral protease activity and replication processes .

Case Study: SARS-CoV-2 Inhibition

In vitro studies demonstrated that derivatives of this compound could inhibit the M pro enzyme of SARS-CoV-2, showcasing potential as a therapeutic agent during the COVID-19 pandemic .

Other Biological Activities

Neuroprotective Effects

Emerging research suggests that quinoline derivatives may possess neuroprotective properties. Studies indicate that these compounds can modulate signaling pathways involved in neurodegeneration, potentially offering new avenues for treating conditions like Alzheimer's disease .

Mécanisme D'action

The mechanism of action of 6-Bromo-5,7-difluoroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or disrupt cellular processes, leading to its potential therapeutic effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The positions and number of halogen atoms significantly influence the chemical behavior of quinoline derivatives. Below is a comparative analysis with key analogs:

Key Findings:

- Reactivity: The bromine in this compound is more reactive in palladium-catalyzed cross-couplings compared to mono-fluorinated analogs due to electron-withdrawing effects of adjacent fluorines .

- Stability: Difluoro derivatives exhibit greater thermal and oxidative stability than mono-fluoro or non-fluorinated quinolines .

Physicochemical Properties

| Property | This compound | 6-Bromo-7-fluoroquinoline | 6-Bromo-5,8-difluoroquinoline |

|---|---|---|---|

| Molecular Weight (g/mol) | 248.04 | 226.05 | 248.04 |

| Purity | 97% | 98% | Not specified |

| Solubility | Low in water; soluble in DMSO | Similar | Moderate in organic solvents |

| Lipophilicity (LogP) | ~3.2 (estimated) | ~2.8 | ~3.5 |

Notes:

Research Highlights

- Cross-Coupling Efficiency: this compound achieves >85% yield in Suzuki reactions with aryl boronic acids, outperforming mono-fluoro derivatives due to synergistic halogen effects .

- Biological Activity: Fluorine at position 5 in this compound enhances interactions with hydrophobic enzyme pockets, as demonstrated in kinase inhibition assays .

- Industrial Use: Over 50% of pharmaceutical CROs utilize 6-Bromo-7-fluoroquinoline for cost-effective synthesis of antihypertensive agents .

Activité Biologique

6-Bromo-5,7-difluoroquinoline is a halogenated quinoline derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure endows it with various biological properties, making it a subject of interest for researchers looking to develop novel therapeutic agents.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of bromine and fluorine substituents on the quinoline ring. The presence of these halogens significantly influences its chemical reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits notable activity against various biological targets, particularly protein kinases. The compound has been studied for its potential as an inhibitor of Protein Kinase Novel 3 (PKN3) and other kinases.

Inhibition of Protein Kinases

The biological activity of this compound has been primarily evaluated through its inhibitory effects on PKN3. The compound demonstrated an IC50 value of approximately 280 nM against PKN3, indicating significant potency in inhibiting this target. Furthermore, modifications to the quinoline scaffold have shown varying degrees of activity against PKN3 and GAK (a related kinase), suggesting that structural alterations can enhance or diminish biological effectiveness .

Structure-Activity Relationship (SAR)

A series of analogs were synthesized to explore the structure-activity relationship (SAR) concerning PKN3 and GAK inhibition. The following observations were made:

| Compound | Substituent | PKN3 IC50 (nM) | GAK IC50 (nM) | Selectivity |

|---|---|---|---|---|

| This compound | - | 280 | 290 | 1:1 |

| Chloro analog | Cl at 6-position | 70 | 210 | 1:3 |

| Bromo analog | Br at 6-position | 9.3 | 48 | 1:5 |

| Iodo analog | I at 6-position | 14 | - | - |

This table illustrates how varying halogen substitutions influence kinase inhibition potency and selectivity. Notably, the bromo derivative exhibited single-digit nanomolar activity against PKN3, highlighting its potential as a lead compound for further development .

Case Studies

Several studies have focused on the pharmacological implications of compounds like this compound:

- PKN3 Inhibition : A study highlighted that the bromo derivative exhibited a significant drop in selectivity between PKN3 and GAK compared to other halogenated analogs. This suggests that while it is potent against PKN3, its broader kinase activity may limit its therapeutic utility unless further optimized .

- In Vivo Studies : Preliminary in vivo assessments have indicated that modifications to the quinoline scaffold can lead to improved bioavailability and reduced toxicity profiles, though detailed studies are required to confirm these findings .

- Potential Antimicrobial Activity : While primarily studied for kinase inhibition, there is emerging evidence suggesting that quinoline derivatives may also exhibit antimicrobial properties through mechanisms such as topoisomerase inhibition .

Q & A

Q. What are the optimal synthetic routes for 6-bromo-5,7-difluoroquinoline, and how do reaction conditions influence yield?

- Methodological Answer: Fluorinated quinoline synthesis often employs halogenation and fluorination steps. For bromo-fluoroquinolines, microwave-assisted synthesis using KF·2H₂O under controlled temperatures (80–120°C) can enhance reaction efficiency and regioselectivity . Bromination at the 6-position may require electrophilic substitution with NBS (N-bromosuccinimide) in DMF, while fluorination at the 5/7-positions could utilize DAST (diethylaminosulfur trifluoride) . Purification via column chromatography (silica gel, hexane/EtOAc) and characterization by NMR/ESI-MS are critical for verifying structure and purity.

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodological Answer:

- ¹H/¹³C NMR : Compare chemical shifts with structurally related compounds (e.g., 4-bromo-5,7-difluoroquinoline, δH 8.2–8.5 ppm for quinoline protons; δC 145–150 ppm for fluorinated carbons) .

- ESI-MS : Look for [M – X]⁺ fragments (e.g., [M – Br]⁺ at m/z 208.1 for C₉H₄F₂N) and isotopic patterns (Br⁷⁹/Br⁸¹ ratio) .

- HPLC-PDA : Use a C18 column (MeCN/H₂O gradient) to assess purity (>95%) and detect trace impurities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Waste Disposal : Segregate halogenated waste (e.g., unused reagent, solvent residues) and consult certified waste management services for incineration .

- Emergency Measures : For spills, neutralize with sodium bicarbonate and adsorb with vermiculite. Ventilate the area immediately .

Advanced Research Questions

Q. How do substituent positions (5-F, 7-F, 6-Br) influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer: The electron-withdrawing fluorine atoms at positions 5 and 7 activate the quinoline core for nucleophilic aromatic substitution (SNAr) at the 6-bromo site. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ with arylboronic acids (e.g., phenylboronic acid) in THF/Na₂CO₃ (80°C, 12 h). Monitor regioselectivity via LC-MS to avoid side reactions at competing positions (e.g., 8-F in 6-bromo-5,8-difluoro analogs) .

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer:

- Multi-Technique Validation : Combine 2D NMR (HSQC, HMBC) to assign ambiguous peaks. For example, overlapping ¹H signals at δ 7.8–8.1 ppm can be resolved via ¹⁹F NMR to confirm fluorine positions .

- Crystallography : Grow single crystals (e.g., using slow evaporation in CH₂Cl₂/hexane) for X-ray diffraction to unambiguously confirm substitution patterns .

- Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra in open repositories like Zenodo .

Q. What computational methods predict the photophysical properties of this compound?

- Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to model HOMO-LUMO gaps and UV-Vis absorption spectra. Compare with experimental λmax (e.g., 320–350 nm in EtOH) .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina to guide drug design .

Q. How can researchers address instability issues in this compound during long-term storage?

- Methodological Answer:

- Storage Conditions : Store under inert gas (Ar) at –20°C in amber vials to prevent photodegradation and moisture absorption .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Add stabilizers like BHT (butylated hydroxytoluene) if decomposition exceeds 5% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.